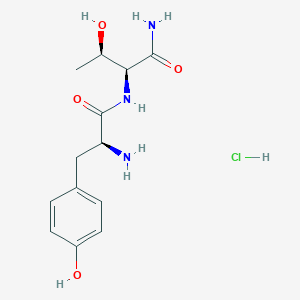
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI), commonly known as TETA, is a chemical compound used in various scientific research applications. TETA is a sulfur-containing organic compound that belongs to the class of thioether compounds. TETA has been extensively studied for its potential use in various fields, including pharmaceuticals, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of TETA is not fully understood. However, it is believed that TETA exerts its effects by modulating various signaling pathways in the body, including the NF-κB signaling pathway. TETA has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
TETA has been shown to exhibit various biochemical and physiological effects. TETA has been shown to exhibit antioxidant properties by scavenging free radicals in the body. TETA has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. TETA has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TETA has several advantages for use in lab experiments. TETA is a stable compound that can be easily synthesized and purified. TETA is also relatively inexpensive compared to other compounds used in scientific research. However, TETA has some limitations for use in lab experiments. TETA has low solubility in water, which can limit its use in aqueous solutions. TETA can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for the study of TETA. TETA has potential use in the development of novel drugs for the treatment of various diseases. TETA can also be studied for its potential use in material science, including the development of new coatings and adhesives. Further studies are needed to fully understand the mechanism of action of TETA and its potential use in various fields.
Métodos De Síntesis
TETA can be synthesized by the reaction of thiourea with epichlorohydrin in the presence of a base. The reaction results in the formation of a cyclic intermediate, which is then opened by the addition of a primary or secondary amine. The resulting product is TETA, which can be purified by various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
TETA has been extensively studied for its potential use in various scientific research applications. TETA has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. TETA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. TETA has also been studied for its potential use in agriculture as a plant growth regulator.
Propiedades
Número CAS |
120788-03-6 |
|---|---|
Nombre del producto |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Fórmula molecular |
C10H9N3O |
Peso molecular |
0 |
Sinónimos |
Ethanethioic acid, S-(tetrahydro-1-oxido-3-thienyl) ester, (1R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



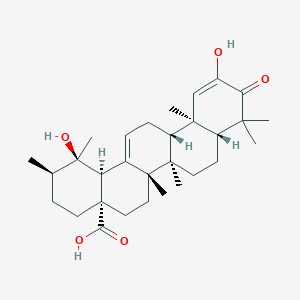
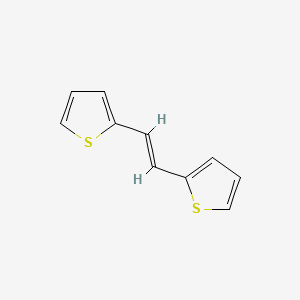
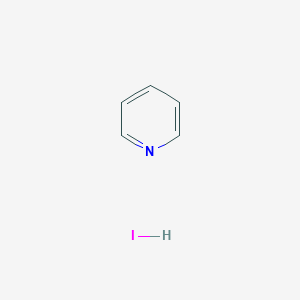
![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)
![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)
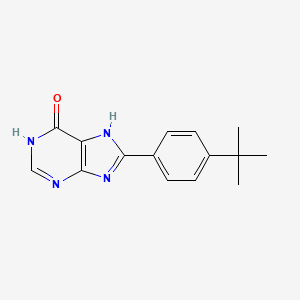
![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)
